molecular formula C6H3Cl3O2 B1194176 2,3,5-Trichlorobenzene-1,4-diol CAS No. 608-94-6

2,3,5-Trichlorobenzene-1,4-diol

Cat. No. B1194176
CAS RN: 608-94-6
M. Wt: 213.4 g/mol
InChI Key: ZIIRLFNUZROIBX-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzene-1,4-diol is a member of the class of chlorohydroquinones. It is a derivative of hydroquinone in which three of the four hydrogens attached to the benzene ring have been replaced by chlorines .


Synthesis Analysis

A synthesis pathway of a redox-active liquid of 2,3,5,6-tetraallylbenzene-1,4-diol was presented in a paper . The synthesis of 2,3,5,6-tetraallylbenzene-1,4-diol was found repeatable at approximately 60 g scale, with a total conversion of 92% across four synthesis steps .


Molecular Structure Analysis

Trichlorobenzenes are man-made chemical compounds that occur in three different forms. Even though the forms have the same molecular weight and molecular formulae, they are structurally different by the positions of the chlorine atoms attached to the benzene ring .


Chemical Reactions Analysis

2,3,5-Trichlorobenzene-1,4-diol is a chlorohydroquinones . Chlorohydroquinones are a type of organic compound known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .


Physical And Chemical Properties Analysis

Trichlorobenzenes are colorless solids . They have the same molecular weight and molecular formulae, but are structurally different by the positions of the chlorine atoms attached to the benzene ring .

Scientific Research Applications

Reductive Dechlorination

2,3,5-Trichlorobenzene-1,4-diol's isomers are involved in reductive dechlorination processes. Trichlorobenzenes can be dechlorinated to monochlorobenzene via dichlorobenzenes in anaerobic sediment columns. Microorganisms play a key role in these transformations, which may be crucial for mineralization of trichlorobenzenes, especially the 1,3,5-isomer in oxic environments (Bosma et al., 1988).

Catalytic Dechlorination

Advanced methods for catalytic dechlorination of trichlorobenzenes, including 1,3,5-trichlorobenzene, involve palladium on carbon support and solid hydrazine hydrochloride. This method results in efficient dechlorination and the catalyst system can be reused multiple times. Ultrasound radiation enhances the rate of dechlorination (Rodríguez & Lafuente, 2002).

Catalytic Oxidation

Catalytic studies have shown different oxidation rates for chlorinated benzenes, including 1,3,5-trichlorobenzene. The structural and electronic factors of chlorinated benzenes significantly influence their catalytic oxidation. The chlorine degree affects the oxidation behavior, with V2O5/TiO2 catalysts playing a crucial role (Jian Wang et al., 2015).

Synthesis of Novel Derivatives

Benzyne from trichlorobenzene has been used in Diels-Alder cycloaddition to synthesize novel dichloro-1,4-dihydro-1,4-epoxynaphtalene derivatives. These compounds have unique characteristics and have been studied using various spectroscopic techniques (Enríquez-Figueroa et al., 2021).

Photoluminescence Properties

C70 nano/microcrystals' morphologies, structures, and photoluminescence properties can be controlled using different trichlorobenzene isomers, including 1,3,5-trichlorobenzene. These isomers act as shape and luminescence tuners, influencing the crystal structure and enhancing photoluminescence intensities (Dedi Liu et al., 2014).

Microbial Transformation

Microbial degradation of trichlorobenzenes, such as 1,2,3- and 1,2,4-trichlorobenzene, involves specific bacteria. The transformation of these compounds is co-metabolic and catalyzed by enzymes like methane monooxygenase, indicating the potential for bioremediation in contaminated environments (Sullivan & Chase, 1996).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2,3,5-trichlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIRLFNUZROIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073208
Record name 1,4-Benzenediol, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichlorobenzene-1,4-diol

CAS RN

608-94-6
Record name 2,3,5-Trichloro-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,3,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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